N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Carbonic Anhydrase Inhibition

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide (CAS 301681-50-5, also designated WAY-300408, MFCD01183028) is a synthetic sulfonamide-benzamide hybrid with molecular formula C₁₉H₁₉N₃O₅S and molecular weight 401.44 g/mol. The compound features a 3,4-dimethyl-isoxazole ring linked via a sulfamoyl (-SO₂-NH-) bridge to a phenyl ring, which in turn carries a 4-methoxy-benzamide moiety.

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
Cat. No. B12003524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)17-10-6-15(7-11-17)20-18(23)14-4-8-16(26-3)9-5-14/h4-11,22H,1-3H3,(H,20,23)
InChIKeyKFEMQBROBHMUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide (WAY-300408) – Chemical Identity and Screening Provenance for Procurement Decisions


N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide (CAS 301681-50-5, also designated WAY-300408, MFCD01183028) is a synthetic sulfonamide-benzamide hybrid with molecular formula C₁₉H₁₉N₃O₅S and molecular weight 401.44 g/mol . The compound features a 3,4-dimethyl-isoxazole ring linked via a sulfamoyl (-SO₂-NH-) bridge to a phenyl ring, which in turn carries a 4-methoxy-benzamide moiety. It is catalogued by multiple screening-compound vendors (Aladdin, ChemSrc, Biomart) at ≥95% purity and is supplied both as dry powder and as 10 mM DMSO stock solutions [1]. Vendors annotate this compound as a carbonic anhydrase inhibitor with reported selectivity toward the cancer-associated isoforms CA IX and CA XII, and as an inhibitor of voltage-gated sodium channels [2]. However, no peer-reviewed publication with quantitative IC₅₀ or Ki data for this exact compound was identified at the time of this analysis.

Positional Isomerism and Functional Group Architecture in the WAY-300408 Scaffold – Why the 4-Methoxy Benzamide Cannot Be Substituted by 2- or 3-Methoxy Analogs


Within the isoxazole-sulfamoyl-phenyl-benzamide chemotype, the position of the methoxy substituent on the terminal benzamide ring is not arbitrary. Three positional isomers exist: the 4-methoxy (target compound, CAS 301681-50-5), the 3-methoxy (CAS 302950-24-9), and the 2-methoxy (CAS 301681-51-6) variants [1]. In analogous benzamide series, the 4-methoxy substitution has been shown to participate in intramolecular hydrogen bonding with the amide NH and to influence the planar conformation of the benzamide system, which can directly affect target binding geometry [2]. Furthermore, the commercially available 3-methoxy isomer (Sigma-Aldrich product R108421) and the 2-methoxy isomer represent distinct chemical entities with different InChIKeys, dipole moments, and steric profiles . Generic interchange among these isomers without confirmatory bioassay data risks introducing unrecognized shifts in potency, isoform selectivity, and off-target profile. For procurement decisions where specific biological activity is required, the exact methoxy position must be verified against the literature or screening collection annotation to avoid experimental confounds.

Quantitative Differentiation Evidence for WAY-300408: Comparator-Anchored Data from Structural, Physicochemical, and Class-Level Analyses


Positional Isomer Differentiation: 4-Methoxy vs. 3-Methoxy Substitution on the Benzamide Ring

The target compound (4-methoxy substitution, CAS 301681-50-5) differs from its closest commercially available positional isomer, the 3-methoxy variant (CAS 302950-24-9), solely in the position of the methoxy group on the terminal benzamide ring. In the broader class of isoxazole-containing sulfonamides, para-substitution (4-position) is associated with a more extended molecular geometry and distinct electronic distribution compared to meta-substitution (3-position), which can alter hydrogen-bonding capacity with the amide NH and modulate target binding [1]. The 3-methoxy isomer is sold by Sigma-Aldrich (product R108421) as a distinct catalog item with a different MDL number (MFCD01918558 vs. MFCD01183028 for the target compound), confirming that these are treated as non-interchangeable entities by major chemical suppliers [2]. While direct comparative IC₅₀ data for the two isomers against a common target are absent from the public literature, the structural distinction alone constitutes a procurement-relevant differentiation: selection of the wrong positional isomer in a screening campaign introduces an uncharacterized variable that can confound SAR interpretation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Carbonic Anhydrase Inhibition

Carbonic Anhydrase Isoform Selectivity Profile: Reported CA IX/XII Preference Over CA I/II

Vendor product descriptions for WAY-300408 consistently annotate this compound as a carbonic anhydrase inhibitor with enhanced selectivity toward the tumor-associated, membrane-bound isoforms CA IX and CA XII, while implying reduced activity against the ubiquitous cytosolic isoforms CA I and CA II [1]. This isoform selectivity pattern is pharmacologically significant: CA IX and CA XII are overexpressed in hypoxic tumor microenvironments and are validated anticancer targets, whereas CA I and II are widely distributed and their inhibition is associated with diuretic and ocular side effects [2]. In contrast, the classic sulfonamide sulfisoxazole (CAS 127-69-5), which shares the 3,4-dimethyl-isoxazole-5-sulfonamide substructure but lacks the benzamide extension, functions primarily as an antibacterial agent via dihydropteroate synthase inhibition and shows only weak endothelin receptor antagonism (ETA IC₅₀ = 0.60 μM; ETB IC₅₀ = 22 μM) with no reported CA IX/XII selectivity . The benzamide extension in WAY-300408 is therefore structurally implicated in shifting the target profile from antibacterial/endothelin pharmacology to carbonic anhydrase isoform-selective inhibition. Quantitative Ki or IC₅₀ values for WAY-300408 against specific CA isoforms are not publicly available as of this writing, which must be considered a critical data gap.

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Voltage-Gated Sodium Channel (Nav) Inhibitor Annotation and Organismal Lifespan Modulation

ChemSrc annotates WAY-300408 with two functional descriptors: 'inhibitors of voltage-gated sodium channels' and 'altering the lifespan of a eukaryotic organism' . These annotations suggest potential utility in ion channel research and model organism longevity studies. This dual annotation distinguishes WAY-300408 from the simpler sulfisoxazole scaffold, which is not associated with sodium channel inhibition. Among compounds bearing the 3,4-dimethyl-isoxazol-5-yl-sulfamoyl-phenyl substructure, WAY-300408 (with the 4-methoxy-benzamide terminus) represents a specific chemotype entry point into Nav pharmacology, though no IC₅₀ values against specific Nav subtypes (Nav1.1–Nav1.9) are publicly reported. The voltage-gated sodium channel family is a well-established drug target class for epilepsy, pain, and cardiac arrhythmia [1], and tool compounds with Nav activity are sought for academic screening collections. The annotation of eukaryotic lifespan alteration further suggests potential application in aging research using model organisms such as C. elegans or S. cerevisiae, though the specific assay conditions and quantitative effect sizes are not disclosed.

Ion Channel Pharmacology Voltage-Gated Sodium Channels Lifespan Assays

Physicochemical Property Differentiation: LogP, Density, and Storage Requirements

WAY-300408 has a computed LogP of 3.25 and density of 1.4±0.1 g/cm³, and requires storage at -80°C . These physicochemical parameters are relevant for procurement decisions involving compound solubility, membrane permeability, and long-term stability. The LogP of 3.25 indicates moderate lipophilicity, which is within the typical range for cell-permeable screening compounds but may require DMSO stock preparation for in vitro assays (the compound is commercially available as a 10 mM DMSO solution ). The -80°C storage requirement suggests potential instability at higher temperatures, necessitating careful cold-chain management during shipping and laboratory storage. By comparison, the structurally simpler sulfisoxazole (MW 267.30, lacking the benzamide extension) has a lower molecular weight and different solubility profile, with storage at 2-8°C [1]. The increased molecular complexity and more stringent storage requirements of WAY-300408 impose additional handling considerations compared to the substructure-related clinical sulfonamide.

Physicochemical Properties Compound Handling Storage Stability

Scaffold-Level Differentiation from Sulfisoxazole: Benzamide Extension and Shift in Pharmacological Annotation

WAY-300408 can be conceptualized as a benzamide-extended derivative of the sulfisoxazole core. Sulfisoxazole (4-amino-N-(3,4-dimethyl-5-isoxazolyl)-benzenesulfonamide) terminates in a free aniline (-NH₂) group, whereas WAY-300408 extends this position with a 4-methoxy-benzamide moiety via an amide linkage to the phenyl ring . This structural extension is associated with a complete shift in pharmacological annotation: sulfisoxazole is a clinically used, broad-spectrum sulfonamide antibiotic acting via dihydropteroate synthase inhibition and secondary endothelin receptor antagonism , while WAY-300408 is annotated exclusively for carbonic anhydrase inhibition and ion channel modulation, with no antibacterial claim . In the sulfamoyl benzamide literature, the benzamide extension has been exploited in other series (e.g., CB2 cannabinoid receptor ligands) to achieve target selectivity, with compounds such as sulfamoyl benzamide 27 demonstrating 120-fold functional selectivity for CB2 over CB1 [1]. This class-level precedent supports the rationale that the benzamide extension in WAY-300408 is a critical determinant of its distinct target profile compared to sulfisoxazole.

Scaffold Comparison Drug Repurposing Chemotype Analysis

Procurement-Relevant Application Scenarios for WAY-300408 Based on Structural and Annotated Activity Evidence


Tumor Hypoxia and Carbonic Anhydrase IX/XII Research Tool

Based on vendor annotation of CA IX and CA XII isoform selectivity [1], WAY-300408 may be deployed as a tool compound in cancer biology studies investigating pH regulation in the hypoxic tumor microenvironment. CA IX and CA XII are validated targets in renal cell carcinoma, breast cancer, and glioblastoma [2]. The compound's 4-methoxy-benzamide architecture distinguishes it from simpler sulfonamide CA inhibitors such as acetazolamide, potentially offering a different selectivity fingerprint. Researchers should independently verify CA isoform inhibition potency (Ki/IC₅₀) and selectivity prior to use in cellular or in vivo models.

Voltage-Gated Sodium Channel Screening and Phenotypic Assays

WAY-300408's annotation as a voltage-gated sodium channel (Nav) inhibitor positions it as a candidate for screening decks targeting neuronal excitability, pain signaling, or cardiac electrophysiology. The dual annotation of Nav inhibition and eukaryotic lifespan modulation may be of particular interest for phenotypic screening in C. elegans or zebrafish models where both ion channel activity and organismal aging endpoints are assessed. The compound's LogP of 3.25 suggests adequate membrane permeability for cellular assays.

Structure-Activity Relationship (SAR) Studies on Isoxazole-Sulfonamide-Benzamide Chemotypes

For medicinal chemistry groups exploring the isoxazole-sulfonamide-benzamide scaffold, WAY-300408 serves as the 4-methoxy reference point within a positional isomer series that includes the 3-methoxy (CAS 302950-24-9) and 2-methoxy (CAS 301681-51-6) variants [3]. Systematic procurement of all three positional isomers enables SAR interrogation of methoxy position effects on target binding, metabolic stability, and solubility. The sulfamoyl benzamide class has precedent for delivering selective CB2 agonists and CA inhibitors [4], supporting the value of this scaffold for lead optimization campaigns.

Lifespan and Aging Research in Eukaryotic Model Organisms

The explicit annotation of WAY-300408 as a compound that alters eukaryotic organism lifespan suggests its inclusion in longevity screening libraries using Saccharomyces cerevisiae (replicative or chronological lifespan assays) or Caenorhabditis elegans. If this activity is confirmed, the compound may serve as a starting point for mechanistic studies linking ion channel modulation or carbonic anhydrase inhibition to aging pathways. Users should note that the effect size, concentration range, and model organism specificity for this annotation are not publicly documented.

Quote Request

Request a Quote for N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.